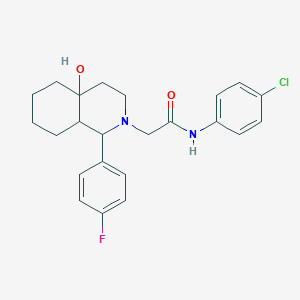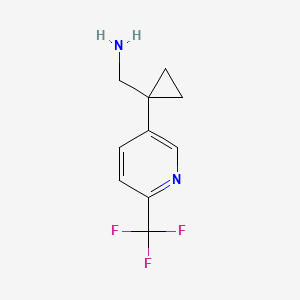
(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropylmethanamine moiety
Méthodes De Préparation
The synthesis of (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Aromatic Substitution:
Cyclopropanation: Formation of the cyclopropyl ring through cyclopropanation reactions.
Amination: Introduction of the methanamine group via amination reactions.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The cyclopropylmethanamine moiety may contribute to binding affinity and specificity .
Comparaison Avec Des Composés Similaires
(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: can be compared with other similar compounds, such as:
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
- 1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropyl]methanamine
These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the cyclopropylmethanamine moiety in This compound distinguishes it from its analogs, potentially leading to unique biological activities and applications .
Propriétés
Formule moléculaire |
C10H11F3N2 |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-2-1-7(5-15-8)9(6-14)3-4-9/h1-2,5H,3-4,6,14H2 |
Clé InChI |
JAOFAAHRVHGPNW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C2=CN=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


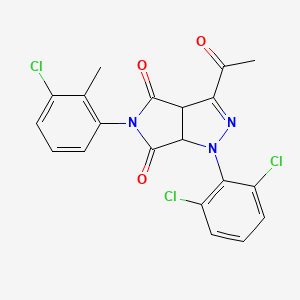
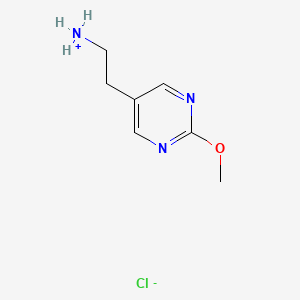
![2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B12625097.png)
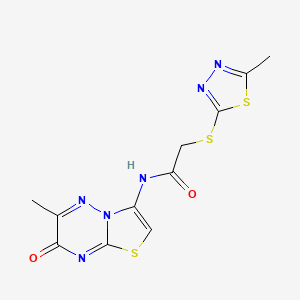
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![5-(3-Methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12625121.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide](/img/structure/B12625136.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)


![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)
![3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12625150.png)

